molecular formula C12H7Cl2N3O2 B2486757 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-32-5

4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2486757
CAS No.: 672925-32-5
M. Wt: 296.11
InChI Key: SJOHGIAVUSNVPG-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine (CAS No. 672925-32-5, molecular formula: C₁₂H₇Cl₂N₃O₂, molecular weight: 296.11) is a fused heterocyclic compound with a bicyclic oxazolo[5,4-d]pyrimidine core . Its structure features a 2,5-dichlorophenoxy group at position 4 and a methyl group at position 3 of the oxazole ring. The compound’s design is inspired by purine antimetabolites, leveraging structural mimicry to interfere with nucleic acid synthesis or receptor signaling pathways .

Properties

IUPAC Name

4-(2,5-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-4-7(13)2-3-8(9)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOHGIAVUSNVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) . Molecular docking studies suggest that the compound binds to the active site of these kinases, blocking their activity and disrupting the signaling pathways essential for cancer cell survival .

Comparison with Similar Compounds

SCM1–10 Derivatives

The SCM1–10 series (e.g., 7-aminooxazolo[5,4-d]pyrimidines) shares the oxazolo[5,4-d]pyrimidine scaffold but differs in substituents:

  • Position 5 : Methyl group (vs. a proton in the target compound).
  • Position 7: Amino group linked to aliphatic chains (vs. 2,5-dichlorophenoxy at position 4).

Activity: SCM1–10 derivatives exhibit immunosuppressive, antiviral, and moderate anticancer activity, with IC₅₀ values in the micromolar range against HT29 and MCF7 cell lines.

2,5-Diphenyl Derivatives

Compounds like 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one () replace the dichlorophenoxy group with aromatic substituents. These derivatives show cytokinin-like activity in plants, stimulating root and shoot growth at 10⁻⁹ M, comparable to auxins like IAA .

Isomeric Oxazolo[4,5-d]Pyrimidines

Oxazolo[4,5-d]pyrimidines differ in the fusion position of the oxazole and pyrimidine rings. Key distinctions include:

  • Bioactivity : Derivatives such as 7-chloro-oxazolo[4,5-d]pyrimidines demonstrate antiviral properties and inhibit enzymes like fatty acid amide hydrolase (FAAH) .
  • Synthetic Routes : These isomers are synthesized via chlorination and amination of oxazolones, differing from the target compound’s synthesis pathway .

Functional Group Modifications and Activity

Substituent Effects on Anticancer Activity

Compound Substituents (Position) Key Bioactivity Reference
Target Compound 3-methyl, 4-(2,5-dichlorophenoxy) Anticancer (A549, MCF7, LoVo, HT29), VEGFR-2 inhibition
5-Amino-3-methyl-isoxazole derivatives 5-amino (oxazole), 7-amino (pyrimidine) P-glycoprotein inhibition, pro-apoptotic activity
7-Amino-SCM1–10 5-methyl, 7-amino Immunosuppressive, antiviral

Comparison with Reference Drugs

  • 5-Fluorouracil (5-FU): Both act as antimetabolites, but 5-FU targets thymidylate synthase, while the target compound may compete with purines or inhibit VEGFR-2.
  • Cisplatin : Unlike cisplatin’s DNA cross-linking mechanism, the target compound’s activity relies on enzyme/receptor inhibition, offering a complementary mechanism for combination therapies .

Biological Activity

The compound 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic implications of this compound based on diverse research findings.

  • Molecular Formula : C12H7Cl2N3O2
  • Molar Mass : 296.11 g/mol
  • CAS Number : 672925-29-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the dichlorophenoxy and oxazolo-pyrimidine moieties. The detailed synthetic route is often proprietary or unpublished but generally follows established methods for similar heterocyclic compounds.

Anticancer Activity

Research indicates that derivatives of oxazolo-pyrimidines exhibit significant anticancer properties. For instance, a study evaluated various compounds against A549 human lung adenocarcinoma cells and found that certain substitutions enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells. The structure-activity relationship revealed that:

  • Compounds with free amino groups demonstrated increased anticancer activity.
  • Substituents at specific positions on the aromatic rings significantly influenced activity levels.

Table 1: Anticancer Activity of Oxazolo-Pyrimidine Derivatives

CompoundIC50 (µM)Selectivity Index (Cancer/Non-Cancer)
Compound A105
Compound B158
Compound C2010

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against various multidrug-resistant pathogens. In vitro studies showed promising results against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
Klebsiella pneumoniae16 µg/mL
Escherichia coli32 µg/mL

Case Studies

  • Case Study on Anticancer Activity : A recent study published in Cancer Letters assessed the effects of various oxazolo-pyrimidine derivatives on A549 cells. The results indicated that compounds with specific halogen substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
  • Case Study on Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant infections.

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